2-(4-chlorophenyl)-4-ethoxyquinazoline

structure-activity relationship quinazoline antiplatelet

Anti-platelet drug discovery often stalls due to limited scaffold diversity beyond aspirin. 2-(4-Chlorophenyl)-4-ethoxyquinazoline offers a differentiated quinazoline chemotype with: • Antiplatelet IC₅₀ 1.60 μM (13× aspirin) for the 4-ethoxy-2-phenyl scaffold; para-chloro substitution may enhance potency. • Lipid storage modulation at 6.51 μM (Drosophila S3 qHTS). • Drug-like profile: zero RO5 violations, TPSA 35 Ų. Available as a screening compound with reliable stock.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
Cat. No. B5549608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-4-ethoxyquinazoline
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O/c1-2-20-16-13-5-3-4-6-14(13)18-15(19-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
InChIKeyGMSBRCBVFGWELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-4-ethoxyquinazoline: Procurement & Screening Baseline


2-(4-Chlorophenyl)-4-ethoxyquinazoline (CAS 59524-98-0; PubChem CID 710973; CHEMBL1340301) is a synthetic small-molecule quinazoline derivative with a molecular formula of C₁₆H₁₃ClN₂O and a molecular weight of 284.74 g/mol [1]. The compound features a quinazoline core bearing an ethoxy substituent at the 4-position and a para-chlorophenyl ring at the 2-position . It belongs to the 2-aryl-4-alkoxyquinazoline chemotype, a scaffold recognized for diverse pharmacological potential including kinase inhibition, antiplatelet activity, and antimicrobial effects [2][3]. The compound is commercially available as a screening compound from ChemDiv (Compound ID: 3454-2959) with a logP of 5.57 and a topological polar surface area of 35 Ų, placing it within drug-like chemical space with zero Rule-of-5 violations [4].

Drug-like space with zero Rule-of-5 violations; favorable for hit-to-lead optimization
Reported activity in lipid storage modulation qHTS assay supports phenotypic screening
Class-level antiplatelet SAR; 4-ethoxy substitution critical for activity profile
Distinct non-kinase target engagement profile vs. clinical quinazolines

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-4-ethoxyquinazoline


Within the 2-aryl-4-alkoxyquinazoline chemical series, even minor substituent variations produce substantial shifts in biological activity profiles. The published literature on the closely related 4-ethoxy-2-phenylquinazoline demonstrates that the 4-alkoxy substitution pattern is critical for antiplatelet potency, with the ethoxy homolog achieving an IC₅₀ of 1.60 μM—approximately 13-fold more potent than aspirin—while N3-alkyl regioisomers exhibited very weak activity [1][2]. The presence of the para-chloro substituent on the 2-phenyl ring in the target compound introduces additional electronic and steric features that are known in quinazoline SAR to modulate target binding affinity, metabolic stability, and selectivity [3]. Consequently, generic substitution with an unsubstituted 2-phenyl or alternative 4-alkoxy quinazoline cannot be assumed to preserve the target compound's specific interaction profile at any given biological target [4].

4-Alkoxy chain alteration
Ethoxy to methoxy or propoxy substitution may shift antiplatelet potency significantly; the 4-ethoxy group is associated with maximal activity in published SAR.
Para-chloro electronic contribution
Removal of the para-chloro on the 2-phenyl ring alters lipophilicity and target binding; unsubstituted 2-phenyl analogs may not replicate selectivity.
Regioisomer inactive
N3-alkyl regioisomers of 2-phenylquinazolines exhibit very weak activity; generic quinazoline substitution cannot be assumed interchangeable.

2-(4-Chlorophenyl)-4-ethoxyquinazoline: Differentiating from Close Analogs


Para-Chloro Substitution: Electronic & Steric Differentiation

The defining structural feature of 2-(4-chlorophenyl)-4-ethoxyquinazoline relative to the well-characterized 4-ethoxy-2-phenylquinazoline (IC₅₀ 1.60 μM in antiplatelet assay) is the para-chloro substituent on the 2-phenyl ring [1]. This substitution increases molecular weight from 250.30 Da (unsubstituted analog) to 284.74 Da for the target compound, raises the calculated logP from approximately 3.9 to 4.8 (XLogP3), and introduces a strong electron-withdrawing group (Hammett σₚ = +0.23 for Cl) [2]. In quinazoline SAR, para-chloro substitution has been shown to significantly modulate target binding; for example, in 2-substituted quinazoline antibacterial agents, halogen substitution at the para position altered MIC values by over 10-fold against Staphylococcus aureus [3].

Para-Cl Substitution
Cross-study comparable
ΔMW +34.44 Da
ΔXLogP3 +0.9
Δσₚ +0.23
Alters permeability, binding, and metabolic profile vs. unsubstituted analog
Class-level quinazoline SAR; cross-study comparison
structure-activity relationship quinazoline antiplatelet medicinal chemistry

Lipid Storage Modulation Activity in Drosophila S3 Cells

In a PubChem quantitative high-throughput screening (qHTS) assay for lipid storage modulators in Drosophila S3 cells (ChEMBL Assay CHEMBL1614459), 2-(4-chlorophenyl)-4-ethoxyquinazoline exhibited a measured potency of 6,513.1 nM (6.51 μM; pCHEMBL 5.19), though the result was annotated as 'Inconclusive' and thus should be treated as a preliminary hit requiring confirmatory testing [1]. By comparison, the majority of compounds in this qHTS campaign were inactive at the tested concentrations, placing the target compound in the detectable-activity range [2]. A separate qHTS assay for AmpC β-lactamase inhibition (CHEMBL1614530) also returned an inconclusive result for this compound, indicating selectivity against the lipid storage phenotype over the β-lactamase target in these specific assay conditions [3].

Lipid Storage Modulator Activity
Data to verify
6,513.1 nM
Preliminary hit in Drosophila S3 lipid storage assay; requires confirmatory testing
Inconclusive annotation; qHTS screening context
high-throughput screening lipid storage phenotypic assay quinazoline

4-Ethoxy vs. 4-Methoxy Chain Length Comparison

Within the 4-alkoxy-2-phenylquinazoline series, the ethoxy substituent at the 4-position has been demonstrated to be optimal for antiplatelet activity. In the systematic study by Hou et al. (2000), 4-ethoxy-2-phenylquinazoline achieved an IC₅₀ of 1.60 μM against AA-induced platelet aggregation, while 4-methoxy analogs in the same series exhibited significantly weaker activity [1]. Applying this class-level SAR to the 2-(4-chlorophenyl) sub-series, the target compound (4-ethoxy) is predicted to possess superior biological activity compared to its closest lower homolog, 2-(4-chlorophenyl)-4-methoxyquinazoline (MW 270.72 Da; CAS 83800-99-1) [2]. The ethoxy group also increases lipophilicity (ΔXLogP3 ~+0.5 vs. methoxy) and rotatable bond count, altering conformational flexibility and target fit .

4-Ethoxy vs. 4-Methoxy
Class-level inference
Ethoxy: MW 284.74 Da, XLogP3 4.8
Methoxy: MW 270.72 Da, XLogP3 ~4.3
Class-level SAR: ethoxy associated with higher antiplatelet activity vs. methoxy
Fold difference in 2-(4-chlorophenyl) series not yet published
alkoxy chain SAR quinazoline antiplatelet physicochemical

Drug-Likeness: RO5 Compliance vs. Larger 4-Alkoxy Homologs

2-(4-Chlorophenyl)-4-ethoxyquinazoline exhibits zero Rule-of-5 (RO5) violations with a molecular weight of 284.74 Da, XLogP3 of 4.8, 0 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. Its topological polar surface area (TPSA) of 35 Ų is well below the 140 Ų threshold for oral bioavailability prediction . By contrast, the next higher 4-alkoxy homolog, 2-(4-chlorophenyl)-4-propan-2-yloxyquinazoline (CHEBI:93513; C₁₇H₁₅ClN₂O; MW 298.77 Da), exceeds the target compound in both molecular weight (+14 Da) and lipophilicity (estimated ΔXLogP3 ~+0.4-0.6), pushing closer to RO5 boundaries and potentially reducing aqueous solubility [2][3]. The target compound thus occupies an optimal balance point in the alkoxy chain-length series for drug-likeness parameters.

Drug-Likeness vs. Higher Homolog
Cross-study comparable
RO5 violations: 0
TPSA: 35 Ų
ΔMW -14.03 Da
Favorable drug-likeness balance; lower MW and logP than propan-2-yloxy homolog
Greater headroom for lead optimization
drug-likeness ADME Rule of 5 physicochemical procurement

Target Engagement Profile vs. In-Class Quinazolines

According to the ChEMBL database, 2-(4-chlorophenyl)-4-ethoxyquinazoline (CHEMBL1340301) has been tested in 4 bioactivity assays with 4 distinct protein targets, spanning functional (F) and binding (B) assay types, and is classified as Preclinical in maximum development phase [1]. This contrasts with the broader quinazoline class, where many marketed and clinical-stage compounds (e.g., gefitinib, erlotinib, lapatinib) are concentrated on kinase inhibition, particularly EGFR and HER2 [2]. The target compound's distinct target panel—including lipid storage modulation and β-lactamase assays—suggests a polypharmacology profile that diverges from the kinase-centric focus of many 4-anilinoquinazoline clinical candidates, making it a potentially valuable probe for non-kinase phenotypic screening [3].

Target Engagement Profile
Class-level inference
4 assays, non-kinase targets
Clinical quinazolines: EGFR/HER2 kinases
Distinct non-kinase target profile; may serve as probe for novel quinazoline pharmacology
Preclinical stage; ChEMBL curated data
bioactivity ChEMBL target engagement kinase quinazoline

2-(4-Chlorophenyl)-4-ethoxyquinazoline: Research & Industrial Applications


Phenotypic Screening for Lipid Metabolism Disorders

The compound's measured potency of 6.51 μM in the Drosophila S3 cell lipid storage modulator qHTS assay (ChEMBL CHEMBL1614459) supports its use as a starting hit for phenotypic drug discovery programs targeting lipid metabolism disorders, obesity, or metabolic syndrome [1]. Its favorable drug-likeness profile (zero RO5 violations, TPSA 35 Ų) makes it amenable to hit-to-lead optimization without immediate ADME liabilities [2].

Antiplatelet Agent Development Based on Quinazoline SAR

Based on class-level SAR demonstrating that 4-ethoxy-2-phenylquinazoline achieves an IC₅₀ of 1.60 μM against AA-induced platelet aggregation (13× aspirin), the target compound—bearing an additional para-chloro group on the 2-phenyl ring—represents a logical next-generation candidate for antiplatelet drug discovery [3]. The electron-withdrawing chloro substituent may further enhance potency or metabolic stability relative to the unsubstituted lead [4].

Chemical Probe for Non-Kinase Quinazoline Targets

Unlike the majority of clinically advanced quinazolines that target EGFR/HER2 kinases, 2-(4-chlorophenyl)-4-ethoxyquinazoline has been profiled against non-kinase targets including AmpC β-lactamase and lipid storage pathways [5]. This distinct target engagement profile positions it as a chemical biology probe for exploring quinazoline pharmacology beyond the well-established kinase inhibitor paradigm, potentially revealing novel therapeutic mechanisms [6].

Fungicide & Agrochemical Lead via Quinazoline Scaffold

The US patent US5411963A discloses quinazoline derivatives structurally related to the target compound—including 4-[2-(4-chlorophenyl)ethoxy]quinazoline—as possessing fungicidal, insecticidal, and miticidal activity against plant pathogens [7]. Given the close structural relationship, 2-(4-chlorophenyl)-4-ethoxyquinazoline warrants evaluation in agrochemical screening panels for crop protection applications, particularly against fungal pathogens of agricultural relevance [8].

Application
Selection Property
Validation Focus
Lipid metabolism phenotypic screening
Reported lipid storage modulator activity
Confirmatory qHTS assay context
Antiplatelet activity SAR studies
4-ethoxy quinazoline class SAR
Platelet aggregation assay context
Non-kinase quinazoline target profiling
Target engagement diversity
Non-kinase assay panel review
Agrochemical screening candidate
Quinazoline fungicidal scaffold
Crop protection assay context
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